1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid
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Description
“1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid” is a chemical compound with a molecular weight of 271.11 . Its IUPAC name is the same as the common name . The InChI code for this compound is 1S/C11H11BrO3/c1-15-9-6-7 (2-3-8 (9)12)11 (4-5-11)10 (13)14/h2-3,6H,4-5H2,1H3, (H,13,14) .
Molecular Structure Analysis
The molecular structure of “this compound” includes a cyclopropane ring attached to a carboxylic acid group and a 4-bromo-3-methoxyphenyl group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, cyclopropane compounds are known to undergo reactions such as cyclopropanation .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 271.11 . Unfortunately, other specific properties such as density, melting point, and boiling point are not available in the current resources.Scientific Research Applications
Synthesis and Structural Analysis
Cyclopropane derivatives have been synthesized for structural and activity studies, such as the compound with antiproliferative activity against cancer cell lines, showcasing the importance of these structures in the development of new therapeutic agents (Lu et al., 2021). Additionally, studies on the synthesis of novel tobacco flavors and other cyclopropane derivatives highlight the versatility of cyclopropane-based compounds in synthesizing complex molecules (Lu Xin-y, 2013).
Biological Activities
Cyclopropane derivatives exhibit significant biological activities. For instance, antimicrobial and antioxidant studies on synthesized cyclopropane compounds show promising results, indicating their potential in developing new drugs and antioxidants (Raghavendra et al., 2016). Moreover, the identification of cyclopropane-containing amino acids as ethylene precursors in higher plants underscores the biological importance of these compounds (Hoffman et al., 1982).
Chemical Reactions and Mechanisms
Research on the cyclopropyl group's role in chemical reactions, such as the one-electron oxidation study, provides insights into the structural effects and reactivity of cyclopropane derivatives. These studies are crucial for understanding the mechanisms behind the reactivity and stability of these compounds (Bietti & Capone, 2008).
Properties
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-15-9-6-7(2-3-8(9)12)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMGNWLAWNIPSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(CC2)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742949 |
Source
|
Record name | 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-79-1 |
Source
|
Record name | 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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